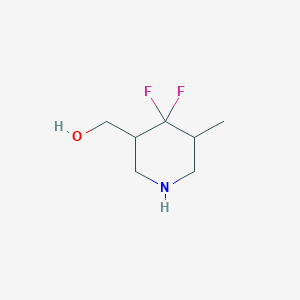

(4,4-Difluoro-5-methylpiperidin-3-yl)methanol

Description

(4,4-Difluoro-5-methylpiperidin-3-yl)methanol is a fluorinated piperidine derivative featuring a methanol substituent at the 3-position of the heterocyclic ring. The piperidine core is substituted with two fluorine atoms at the 4-position and a methyl group at the 5-position. The methanol moiety enhances hydrogen-bonding capacity, which may influence solubility, crystallinity, or biological interactions.

Properties

Molecular Formula |

C7H13F2NO |

|---|---|

Molecular Weight |

165.18 g/mol |

IUPAC Name |

(4,4-difluoro-5-methylpiperidin-3-yl)methanol |

InChI |

InChI=1S/C7H13F2NO/c1-5-2-10-3-6(4-11)7(5,8)9/h5-6,10-11H,2-4H2,1H3 |

InChI Key |

RCVSGBVOCNGJOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(C1(F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-5-methylpiperidin-3-yl)methanol typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields .

Industrial Production Methods

In industrial settings, the production of (4,4-Difluoro-5-methylpiperidin-3-yl)methanol may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of catalysts and optimized reaction parameters further improves the yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation under acidic conditions. For example:

-

Reagents : Potassium permanganate (KMnO<sub>4</sub>) in aqueous sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).

-

Product : Corresponding ketone derivative, (4,4-Difluoro-5-methylpiperidin-3-yl)ketone .

-

Conditions : Reaction proceeds at 60–80°C for 4–6 hours.

This transformation is critical for modifying the compound’s polarity and introducing carbonyl functionalities for further derivatization.

Esterification Reactions

The primary alcohol reacts with acylating agents to form esters:

-

Reagents : Acetic anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O) in tetrahydrofuran (THF) with a base catalyst (e.g., pyridine).

-

Product : Acetate ester, (4,4-Difluoro-5-methylpiperidin-3-yl)methyl acetate .

-

Conditions : Room temperature, 12–24 hours.

Esterification enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems.

Nucleophilic Substitution

The hydroxymethyl group can be replaced by nucleophiles:

-

Reagents : Thionyl chloride (SOCl<sub>2</sub>) converts the hydroxyl group to a chloride.

-

Product : (4,4-Difluoro-5-methylpiperidin-3-yl)methyl chloride .

-

Conditions : Reflux in dichloromethane (DCM) for 2–4 hours.

This reaction enables the introduction of halides for cross-coupling or further functionalization.

Ring-Opening Reactions

The piperidine ring undergoes cleavage under harsh conditions:

-

Reagents : Hydrobromic acid (HBr) in dimethylformamide (DMF).

-

Product : Linear diol dihydrobromide.

-

Conditions : 100–120°C for 8–12 hours.

-

Mechanism : Acid-catalyzed nucleophilic attack on the ring, leading to bond cleavage.

Mechanistic and Structural Insights

-

Electronic Effects : The 4,4-difluoro substituents increase ring stability through electron-withdrawing effects, influencing reaction rates and regioselectivity .

-

Steric Considerations : The 5-methyl group may hinder nucleophilic attack at adjacent positions, favoring reactions at the hydroxymethyl group.

-

Solubility Impact : Polar solvents (e.g., DMF) enhance reaction efficiency by stabilizing charged intermediates during substitution or ring-opening.

Research Implications

-

Drug Development : Ester derivatives show promise as prodrugs due to improved pharmacokinetics.

-

Material Science : Ring-opening products could serve as intermediates for polymer synthesis.

Scientific Research Applications

GCN2 Inhibitors

One of the prominent applications of (4,4-difluoro-5-methylpiperidin-3-yl)methanol is as a GCN2 inhibitor. This compound has been investigated for its potential to modulate cellular responses to stress through the inhibition of the GCN2 pathway. Research indicates that derivatives of this compound can lead to improved pharmacokinetic properties and enhanced efficacy in vivo. A patent application filed by Merck Patent GmbH and Vertex Pharmaceuticals highlights its use in developing therapeutic agents targeting diseases associated with stress response pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to (4,4-difluoro-5-methylpiperidin-3-yl)methanol. For instance, a substituted pyrazole derivative incorporating this piperidine moiety demonstrated significant in vitro antibacterial and antifungal activities. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine structure enhanced lipid solubility and absorption rates, contributing to its potent biological effects .

Target Depletion Studies

Research has shown that compounds similar to (4,4-difluoro-5-methylpiperidin-3-yl)methanol can induce rapid degradation of specific proteins such as BCL6, which is implicated in various cancers. Optimization efforts have focused on enhancing the compound's stability and reducing metabolic clearance in biological systems. This was achieved by introducing fluorine substituents to block metabolic sites, significantly improving both degradation efficacy and biochemical inhibition .

Data Tables

The following table summarizes key findings from various studies related to (4,4-difluoro-5-methylpiperidin-3-yl)methanol:

Case Study 1: GCN2 Inhibition

In a study focusing on the role of GCN2 in cancer cell survival, (4,4-difluoro-5-methylpiperidin-3-yl)methanol was tested for its ability to inhibit GCN2 activity. Results indicated that treatment with this compound led to decreased viability of cancer cells under nutrient-deprived conditions, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of a derivative containing (4,4-difluoro-5-methylpiperidin-3-yl)methanol against common pathogens. The results demonstrated that this compound exhibited greater potency than standard antibiotics, highlighting its potential for development into new antimicrobial therapies.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-5-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group may also participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine and Pyridine Derivatives

The compound’s closest analogs include substituted piperidine and pyridine derivatives with methanol or related functional groups. Key examples from the evidence are:

Table 1: Structural Comparison of (4,4-Difluoro-5-methylpiperidin-3-yl)methanol and Analogues

Key Observations:

Substituent Effects: Fluorine and chlorine atoms in analogs (e.g., ) enhance electronegativity and lipophilicity, which may influence receptor binding or metabolic stability.

This could enhance aqueous solubility but reduce membrane permeability.

Heterocyclic Core Differences :

- Piperidine (saturated) vs. pyridine (aromatic) cores alter electron distribution and conformational flexibility. Piperidine derivatives may exhibit greater basicity due to the lone pair on nitrogen.

Bioactive Potential and Solubility

- However, methanol’s toxicity (vs. ethanol, ) necessitates careful derivatization for drug development.

- Fluorine’s Role : Fluorine atoms may enhance metabolic stability and binding affinity, as seen in FDA-approved fluorinated drugs.

Biological Activity

(4,4-Difluoro-5-methylpiperidin-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly as a GCN2 inhibitor and in the context of cancer treatment. This article explores its biological activity, structure-activity relationships (SAR), pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms at the 4-position and a methyl group at the 5-position. The hydroxymethyl group at the 3-position is crucial for its biological activity.

Research indicates that (4,4-difluoro-5-methylpiperidin-3-yl)methanol acts primarily as an inhibitor of GCN2 (General Control Nonderepressible 2), a kinase involved in cellular stress responses. Inhibition of GCN2 can lead to the activation of apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models. The compound has been shown to induce rapid degradation of BCL6, a protein that inhibits apoptosis, thereby promoting cell death in cancerous tissues .

2. Structure-Activity Relationships (SAR)

The presence of the difluoro substituents significantly enhances the compound's potency. Comparative studies have demonstrated that analogs lacking these fluorine atoms exhibit reduced biological activity. For instance, modifications to the piperidine structure were explored to optimize binding affinity and metabolic stability .

| Compound | DC50 (µM) | IC50 (µM) | Remarks |

|---|---|---|---|

| (4,4-Difluoro-5-methylpiperidin-3-yl)methanol | 0.45 | 0.35 | Effective against BCL6 degradation |

| Monomethylpiperidine analog | 1.20 | 1.00 | Lower potency compared to difluoro variant |

| Dimethylpiperidine analog | 1.50 | 1.30 | Significantly less effective |

Pharmacokinetics

The pharmacokinetic profile of (4,4-difluoro-5-methylpiperidin-3-yl)methanol has been characterized by studies showing improved metabolic stability due to the introduction of fluorine atoms. These modifications reduce clearance rates in liver microsomes, enhancing bioavailability and allowing for sustained therapeutic effects .

Acute Myeloid Leukemia (AML)

In preclinical studies involving AML cell lines, treatment with (4,4-difluoro-5-methylpiperidin-3-yl)methanol resulted in significant reductions in cell viability and increased apoptosis markers. The compound was administered at varying concentrations, demonstrating a dose-dependent response in cell death rates.

BCL6 Degradation

A study focused on the degradation of BCL6 using this compound highlighted its potential as a therapeutic agent in hematological malignancies. The results indicated that it could effectively lower BCL6 levels in treated cells, correlating with enhanced apoptotic signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for (4,4-Difluoro-5-methylpiperidin-3-yl)methanol?

- Methodology : Synthesis typically involves multi-step organic reactions, including fluorination and piperidine ring formation. Key steps may include nucleophilic substitution for fluorine incorporation and catalytic hydrogenation for ring closure. Characterization should combine:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and fluorine placement.

- X-ray crystallography (using SHELX programs like SHELXL for refinement) to resolve stereochemical ambiguities .

- HPLC (with UV/RI detection) to assess purity and monitor reaction progress .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Structural validation requires cross-referencing experimental data with computational models.

- Use X-ray diffraction (refined via SHELXL) to generate a crystallographic report, including R-factors and electron density maps .

- Compare experimental FTIR spectra with theoretical predictions (e.g., DFT calculations) to verify functional groups like the methanol -OH and C-F stretches .

- Employ mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in synthetic yields or purity be resolved during scale-up?

- Methodology : Contradictions in data often arise from reaction kinetics or purification inefficiencies.

- Perform DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent polarity) .

- Use HPLC-MS to identify byproducts and adjust purification protocols (e.g., gradient elution in column chromatography) .

- Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic impurities affecting crystallinity .

Q. What strategies are effective for analyzing the stereoelectronic effects of the difluoro and methyl groups on reactivity?

- Methodology : Focus on computational and experimental synergy.

- Conduct NMR titration experiments to probe electronic effects (e.g., ¹⁹F NMR chemical shift changes in varying solvents) .

- Use molecular dynamics simulations (e.g., AMBER or GROMACS) to model steric interactions and predict regioselectivity in derivatization reactions .

- Compare Hammett substituent constants (σ) of analogs to quantify electronic contributions .

Q. How can researchers address contradictions in crystallographic data versus spectroscopic predictions?

- Methodology : Iterative validation is critical.

- Re-refine X-ray data using SHELXL with updated constraints (e.g., riding hydrogen models) to resolve electron density mismatches .

- Reconcile NMR coupling constants with DFT-optimized geometries to identify conformational flexibility in solution .

- Apply principal component analysis (PCA) to multi-technique datasets (XRD, NMR, FTIR) to isolate outliers .

Q. What advanced methods are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodology : Stability studies require kinetic and thermodynamic profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.